6-Bromo-m-tyrosine
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Overview
Description
CPI-455 is a specific inhibitor of the histone lysine demethylase 5 (KDM5) family. This compound is known for its ability to elevate global levels of trimethylated histone H3 lysine 4 (H3K4me3) and reduce the number of drug-tolerant persister cancer cells . CPI-455 has shown potential in cancer research due to its high specificity and potency against KDM5A, KDM5B, and KDM5C .
Preparation Methods
Synthetic Routes and Reaction Conditions
CPI-455 is synthesized through a series of chemical reactions involving the formation of a pyrazolopyrimidinone ring. The synthetic route typically involves the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the pyrimidinone moiety via condensation reactions.
- Final modifications to introduce specific functional groups that enhance the compound’s inhibitory activity .
Industrial Production Methods
Industrial production of CPI-455 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
CPI-455 undergoes various chemical reactions, including:
Oxidation: CPI-455 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: CPI-455 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CPI-455 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
CPI-455 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of KDM5 demethylases in epigenetic regulation.
Biology: Investigated for its effects on gene expression and chromatin organization.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to target drug-tolerant persister cells.
Mechanism of Action
CPI-455 exerts its effects by inhibiting the activity of KDM5 demethylases. The compound binds to the active site of KDM5 enzymes, preventing the demethylation of H3K4me3. This inhibition leads to an increase in global H3K4me3 levels, which is associated with active transcription and reduced cancer cell survival . The molecular targets of CPI-455 include KDM5A, KDM5B, and KDM5C, and the pathways involved are related to chromatin remodeling and gene expression regulation .
Comparison with Similar Compounds
CPI-455 is compared with other KDM5 inhibitors such as:
KDM5-C49: Another potent KDM5 inhibitor with similar specificity but different chemical structure.
KDM5-C70: Exhibits higher selectivity for KDM5B over other KDM5 isoforms.
KDM5-C80: Known for its ability to inhibit KDM5A and KDM5C with high potency.
CPI-455 is unique due to its high selectivity for KDM5 over other histone demethylases and its ability to effectively reduce drug-tolerant persister cells .
Properties
CAS No. |
113714-65-1 |
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Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5 |
InChI Key |
RLWLJYJGFKNPRZ-GCSILEIFSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
Synonyms |
6-BMT 6-bromo-m-tyrosine |
Origin of Product |
United States |
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